Antibiotic a 16686a'1

Description

Current Global Challenges in Antimicrobial Resistance

Antimicrobial resistance is a natural phenomenon where microorganisms like bacteria, viruses, fungi, and parasites evolve to resist the drugs designed to kill them. However, the misuse and overuse of antimicrobials in humans, animals, and agriculture have dramatically accelerated this process. nih.govrsc.org The consequence is a growing number of infections, such as pneumonia, tuberculosis, and salmonellosis, becoming harder to treat as the antibiotics used against them become less effective. nih.govrsc.org

The emergence of multidrug-resistant (MDR) bacteria, often dubbed "superbugs," is a particularly grave concern. drugbank.com These pathogens can withstand multiple antibiotics, leaving very few treatment options. drugbank.com Infections caused by MDR bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae, are associated with prolonged hospital stays, increased healthcare costs, and higher mortality rates. rsc.org A landmark study highlighted that antimicrobial resistance has led to at least one million deaths annually since 1990. frontiersin.org This growing crisis threatens to undermine many of the achievements of modern medicine, from routine surgical procedures to cancer chemotherapy, which rely on effective antibiotics to prevent and treat infections. rsc.orgdrugbank.com

The Strategic Imperative for Discovering Novel Antimicrobial Agents

The relentless rise of AMR underscores the urgent need for a continuous pipeline of new antimicrobial agents with novel mechanisms of action. researchgate.netnih.gov For decades, the discovery of new antibiotics has slowed, while bacterial resistance has continued to evolve and spread globally. nih.gov This innovation gap puts the world at risk of entering a post-antibiotic era, where common infections could once again become lethal. drugbank.com

Therefore, a key strategic imperative is the exploration of new chemical scaffolds and untapped microbial sources for antibiotic discovery. nih.govmdpi.com The goal is to identify compounds that can circumvent existing resistance mechanisms. Research efforts are increasingly focused on natural products, as they have historically been a rich source of antibiotics. researchgate.netmdpi.com The development of novel glycopeptide antibiotics and their semi-synthetic derivatives is a significant area of this research, aiming to combat resistant Gram-positive pathogens. researchgate.netnih.govuniversiteitleiden.nl

Overview of the Research Landscape Surrounding Antibiotic A 16686a'1

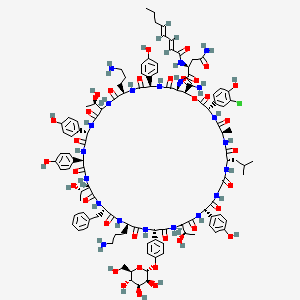

This compound, also known as Ramoplanin (B549286) A'1, is a prominent example of a novel antimicrobial agent under investigation. nih.govnih.gov It is a member of the glycolipodepsipeptide class of antibiotics and is produced by the fermentation of the actinomycete strain Actinoplanes sp. ATCC 33076, now classified as Actinoplanes ramoplaninifer. pnas.orgwikipedia.orgdsmz.de

Antibiotic A 16686 is a complex of three closely related compounds: A1, A2, and A3, which differ in their N-terminal acyl side chains. nih.govpnas.org Research has established that this compound possesses potent bactericidal activity, primarily against Gram-positive bacteria, including clinically important resistant strains. nih.gov Its unique mechanism of action, which is distinct from many currently used antibiotics, makes it a subject of significant scientific interest. drugbank.com

Chemical and Physical Properties of this compound (Ramoplanin A'1)

| Property | Value |

| Molecular Formula | C112H142ClN21O35 |

| Molecular Weight | 2377.899 g/mol |

| Class | Glycolipodepsipeptide |

| Producing Organism | Actinoplanes ramoplaninifer (ATCC 33076) |

Data sourced from Inxight Drugs and PubChem. nih.govncats.io

The primary mechanism of action of this compound involves the inhibition of bacterial cell wall biosynthesis. nih.gov It specifically targets the transglycosylation step of peptidoglycan synthesis by binding to lipid intermediates I and II. wikipedia.orgnih.govacs.org This sequestration of essential precursor molecules prevents their incorporation into the growing peptidoglycan chain, ultimately leading to cell death. pnas.orgnih.gov This mode of action is notably different from that of other glycopeptides like vancomycin (B549263), which target the D-Ala-D-Ala terminus of peptidoglycan precursors. drugbank.com

Research has demonstrated the potent activity of the ramoplanin complex against a range of Gram-positive bacteria. pnas.orgnih.gov This includes activity against vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org More recent studies have even explored its potential against other pathogens like Neisseria gonorrhoeae. nih.gov

Spectrum of Activity of Antibiotic A 16686 (Ramoplanin Complex)

| Bacterial Species | Activity |

| Staphylococcus aureus (including MRSA) | Active |

| Staphylococcus epidermidis | Active |

| Streptococcus faecalis (Enterococcus faecalis) | Active |

| Streptococcus faecium (including VRE) | Active |

| Streptococcus pyogenes | Active |

| Streptococcus pneumoniae | Active |

| Clostridium difficile | Active |

| Neisseria gonorrhoeae | Active in vitro |

Data compiled from multiple research articles. nih.govfrontiersin.orgnih.govnih.gov

The ongoing research into this compound and its analogues highlights a critical pathway in the fight against antimicrobial resistance: the detailed investigation of novel compounds to understand their full therapeutic potential.

Properties

Molecular Formula |

C112H142ClN21O35 |

|---|---|

Molecular Weight |

2377.9 g/mol |

IUPAC Name |

(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2E,4E)-octa-2,4-dienoyl]amino]butanediamide |

InChI |

InChI=1S/C112H142ClN21O35/c1-8-9-10-11-15-22-79(145)120-75(50-78(116)144)101(156)134-90-94(95(117)150)169-111(166)89(64-33-44-76(143)70(113)49-64)133-96(151)54(4)119-99(154)73(47-53(2)3)121-80(146)51-118-102(157)84(59-23-34-65(139)35-24-59)129-105(160)83(57(7)138)127-107(162)86(63-31-42-69(43-32-63)167-112-93(149)92(148)91(147)77(52-135)168-112)128-98(153)71(20-16-45-114)122-100(155)74(48-58-18-13-12-14-19-58)124-103(158)81(55(5)136)126-108(163)87(61-27-38-67(141)39-28-61)131-109(164)88(62-29-40-68(142)41-30-62)130-104(159)82(56(6)137)125-97(152)72(21-17-46-115)123-106(161)85(132-110(90)165)60-25-36-66(140)37-26-60/h10-15,18-19,22-44,49,53-57,71-75,77,81-94,112,135-143,147-149H,8-9,16-17,20-21,45-48,50-52,114-115H2,1-7H3,(H2,116,144)(H2,117,150)(H,118,157)(H,119,154)(H,120,145)(H,121,146)(H,122,155)(H,123,161)(H,124,158)(H,125,152)(H,126,163)(H,127,162)(H,128,153)(H,129,160)(H,130,159)(H,131,164)(H,132,165)(H,133,151)(H,134,156)/b11-10+,22-15+/t54-,55+,56-,57-,71-,72-,73+,74+,75+,77-,81+,82-,83-,84+,85-,86+,87-,88+,89+,90+,91-,92+,93+,94+,112+/m1/s1 |

InChI Key |

KGTWTFTVFJILTL-NGQIBNBISA-N |

Isomeric SMILES |

CCC/C=C/C=C/C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)[C@@H](C)O)C8=CC=C(C=C8)O)CC(C)C)C)C9=CC(=C(C=C9)O)Cl)C(=O)N |

Canonical SMILES |

CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)C(C)O)C8=CC=C(C=C8)O)CC(C)C)C)C9=CC(=C(C=C9)O)Cl)C(=O)N |

Origin of Product |

United States |

Mechanism of Action of Antibiotic a 16686a 1

Elucidation of Molecular Targets within Bacterial Pathogens

The bactericidal activity of Teicoplanin stems from its ability to interact with and inhibit specific molecular targets within Gram-positive bacteria. The primary and most well-characterized mechanism is the inhibition of cell wall biosynthesis, with its lipophilic side chain contributing to its efficacy by anchoring the molecule to the bacterial membrane.

The principal mechanism of action for Teicoplanin is the potent inhibition of bacterial cell wall biosynthesis. wikipedia.orgdrugbank.com The bacterial cell wall is a rigid, protective layer composed mainly of peptidoglycan, which is crucial for maintaining cell shape and integrity against osmotic pressure. patsnap.com Teicoplanin disrupts the late stages of peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis and death. drugbank.compatsnap.com

The process involves the following key steps:

Binding to Peptidoglycan Precursors: Teicoplanin specifically targets and binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide chains of nascent peptidoglycan precursors. youtube.comnbinno.comnih.govnih.gov This binding action physically obstructs the precursor molecules. nih.gov

Inhibition of Transglycosylation and Transpeptidation: By binding to the D-Ala-D-Ala moiety, Teicoplanin sterically hinders two crucial enzymatic reactions required for the elongation and cross-linking of the peptidoglycan polymer:

Transglycosylation: This is the process of polymerizing the sugar backbones (N-acetylglucosamine and N-acetylmuramic acid) of the peptidoglycan chains. patsnap.com

Transpeptidation: This reaction creates the peptide cross-links between adjacent glycan chains, a step that provides the cell wall with its essential strength and rigidity. wikipedia.orgpatsnap.com

Accumulation of Precursors: The inhibition of these processes leads to the intracellular accumulation of UDP-N-acetyl-muramyl-pentapeptide, the lipid intermediate precursor of the cell wall. nih.gov

Cell Lysis: Without the ability to properly synthesize and remodel the peptidoglycan layer, the bacterial cell wall becomes unstable and unable to withstand the internal osmotic pressure, ultimately resulting in cell death. patsnap.com

| Step | Molecular Target | Action of Teicoplanin | Consequence for Bacterium |

|---|---|---|---|

| 1 | D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors | Binds with high affinity to the peptide terminus. youtube.comnih.gov | Precursor units are sequestered and cannot be incorporated into the growing cell wall. nih.gov |

| 2 | Transglycosylase enzymes (indirectly) | Sterically hinders the enzyme's access to the precursor substrate. patsnap.com | Inhibition of glycan chain polymerization. |

| 3 | Transpeptidase enzymes (indirectly) | Prevents the cross-linking of peptide side chains. wikipedia.orgpatsnap.com | Weakened peptidoglycan structure lacking necessary cross-links. |

| 4 | Overall Peptidoglycan Synthesis | Halts the late stages of cell wall construction. patsnap.com | Cell wall integrity is compromised, leading to cell lysis and death. drugbank.com |

Disruption of bacterial protein synthesis is a mechanism of action for other classes of antibiotics, such as macrolides and tetracyclines, which target the bacterial ribosome. However, this is not a recognized mechanism of action for the glycopeptide antibiotic Teicoplanin. Its bactericidal effects are attributed to the inhibition of cell wall synthesis.

Inhibition of nucleic acid synthesis is the primary mechanism for antibiotic classes like quinolones and rifamycins, which target enzymes such as DNA gyrase and RNA polymerase. biomol.com This mode of action is not associated with Teicoplanin.

In addition to its primary action on cell wall precursors, Teicoplanin modulates bacterial cell membrane function, which enhances its antibacterial efficacy. Teicoplanin is a lipoglycopeptide, characterized by the presence of a lipid tail, a feature that distinguishes it from the related glycopeptide, vancomycin (B549263). nbinno.comresearchgate.net

This lipophilic side chain acts as an anchor, tethering the antibiotic to the bacterial cytoplasmic membrane. wikipedia.org This membrane anchoring is believed to increase the localization and effective concentration of the drug at its site of action—the cell wall precursors (specifically Lipid II) that are also present at the membrane. wikipedia.org This enhanced binding affinity and proximity to its target contributes to Teicoplanin's potent activity. nbinno.com

The disruption of key metabolic pathways, such as folic acid synthesis, is the mechanism employed by sulfonamide antibiotics. Teicoplanin does not function via this mechanism. Studies on Teicoplanin's metabolism have focused on its transformation within the human body, noting that it is only minimally metabolized. nih.gov

The bacterial protein secretion pathway and its components, like Type I signal peptidases, are essential for bacterial viability and are considered potential antibiotic targets. medscape.com However, there is no scientific evidence to indicate that Teicoplanin's mechanism of action involves the inhibition of these secretion pathway components.

Analysis of Binding Kinetics and Specific Molecular Interactions with Target Macromolecules

The interaction between Antibiotic A 16686a'1 and its target is characterized by a high degree of specificity and affinity. The binding pocket of the antibiotic forms a network of hydrogen bonds with the D-Ala-D-Ala dipeptide of the lipid II intermediate, the precursor molecule for peptidoglycan synthesis. This interaction is crucial for the antibiotic's inhibitory activity.

| Parameter | Description | Significance for this compound (inferred) |

| Association Rate (k_on) | The rate at which the antibiotic binds to its target. | A rapid association rate would lead to a faster onset of bacterial cell wall synthesis inhibition. |

| Dissociation Rate (k_off) | The rate at which the antibiotic unbinds from its target. | A slow dissociation rate would result in a prolonged inhibitory effect, contributing to sustained antibacterial activity. |

| Affinity (K_D) | The equilibrium dissociation constant, representing the concentration of antibiotic required to occupy 50% of the target sites. | A low K_D value indicates high affinity, meaning the antibiotic is effective at lower concentrations. |

This table presents a conceptual overview of binding kinetics relevant to glycopeptide antibiotics. Specific values for this compound are not available.

The binding of glycopeptides to their target is a dynamic process. Initially, the antibiotic may bind to various sites on the DNA lattice before migrating to sites with higher affinity. nih.gov This "shuffling" allows the antibiotic to find its optimal binding orientation, maximizing its inhibitory effect.

Investigation of Downstream Cellular Effects Induced by this compound

The primary consequence of inhibiting peptidoglycan synthesis is the weakening of the bacterial cell wall. This leads to a cascade of downstream cellular effects that ultimately result in bacterial cell death.

One of the most immediate effects is the cessation of cell wall growth and remodeling. This disruption of a fundamental cellular process triggers various stress responses within the bacterium. As the cell continues to grow in volume without a corresponding expansion of its protective cell wall, it becomes increasingly susceptible to osmotic pressure.

The compromised cell wall integrity can lead to the leakage of intracellular components and ultimately cell lysis. Morphologically, bacteria treated with cell wall synthesis inhibitors often exhibit swelling, filamentation, or the formation of spheroplasts, which are cells that have lost their rigid cell wall. nih.gov

| Downstream Cellular Effect | Description |

| Inhibition of Transglycosylation and Transpeptidation | The primary molecular event, blocking the elongation and cross-linking of the peptidoglycan chains. patsnap.com |

| Weakening of the Cell Wall | The direct consequence of inhibited synthesis, leading to a loss of structural integrity. |

| Increased Susceptibility to Osmotic Lysis | Without a rigid cell wall, the bacterial cell cannot withstand internal turgor pressure and may burst. patsnap.com |

| Activation of Autolysins | In some bacterial species, the disruption of cell wall synthesis can trigger the activity of autolytic enzymes, which further degrade the existing peptidoglycan. |

| Cellular Morphological Changes | Observable alterations in bacterial shape, such as swelling or filamentation, are indicative of cell wall stress. nih.gov |

| Bacterial Cell Death | The culmination of these effects, leading to the bactericidal action of the antibiotic. |

This table summarizes the key downstream cellular effects resulting from the inhibition of peptidoglycan synthesis by glycopeptide antibiotics.

Antimicrobial Spectrum and in Vitro Efficacy of Antibiotic a 16686a 1

Assessment of Antimicrobial Activity Against Gram-Positive Bacterial Organisms

Antibiotic A 16686a'1, a glycopeptide antibiotic derived from the fermentation of an Actinoplanes strain, demonstrates potent activity primarily against Gram-positive bacteria. nih.govnih.gov In vitro studies have established its efficacy against a range of both aerobic and anaerobic Gram-positive organisms, with Minimum Inhibitory Concentration (MIC) values typically falling within the range of 0.016 to 2.0 micrograms/ml. nih.gov The antibiotic exerts a bactericidal effect on actively growing cells of clinically significant pathogens. nih.gov

The spectrum of activity includes several species of Staphylococcus and Streptococcus. Specifically, A 16686a'1 is effective against Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus faecalis, Streptococcus faecium, Streptococcus mutans, Streptococcus mitis, and Streptococcus sanguis. nih.gov Its bactericidal action is rapid; for instance, it can achieve a 99.9% kill rate against growing cells of S. mutans within five minutes of exposure to a concentration of 200 micrograms/ml. nih.gov

Furthermore, A 16686a'1 has shown good activity against Gram-positive organisms associated with dental plaque, such as various streptococci (particularly S. mutans), lactobacilli, Actinomyces viscosus, and Actinomyces naeslundii. nih.gov Research indicates that its activity against these organisms is comparable to that of established antiplaque agents like chlorhexidine, benzalkonium chloride, and cetylpyridinium (B1207926) chloride. nih.gov An important characteristic of A 16686a'1 is the absence of cross-resistance with other clinically used antibiotics, suggesting a unique mechanism of action. nih.govnih.gov

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) | Type of Activity | Reference |

| Staphylococcus aureus | 0.016 - 2.0 | Bactericidal | nih.gov |

| Staphylococcus epidermidis | 0.016 - 2.0 | Bactericidal | nih.gov |

| Streptococcus faecalis | 0.016 - 2.0 | Bactericidal | nih.gov |

| Streptococcus faecium | 0.016 - 2.0 | Bactericidal | nih.gov |

| Streptococcus mutans | 0.016 - 2.0 | Bactericidal | nih.govnih.gov |

| Streptococcus mitis | 0.016 - 2.0 | Bactericidal | nih.gov |

| Streptococcus sanguis | 0.016 - 2.0 | Bactericidal | nih.gov |

| Lactobacilli | Not Specified | Good Activity | nih.gov |

| Actinomyces viscosus | Not Specified | Good Activity | nih.gov |

| Actinomyces naeslundii | Not Specified | Good Activity | nih.gov |

Evaluation of Antimicrobial Activity Against Gram-Negative Bacterial Organisms

The antimicrobial spectrum of this compound is predominantly focused on Gram-positive bacteria, with limited to no significant activity against Gram-negative organisms. nih.govnih.gov This characteristic defines it as a narrow-spectrum antibiotic. nih.govwikipedia.org The intrinsic resistance of Gram-negative bacteria to many antibiotics, including glycopeptides like vancomycin (B549263), is often attributed to their outer membrane, which acts as a permeability barrier, preventing the drug from reaching its target in the cell wall. doseme-rx.com

While specific Minimum Inhibitory Concentration (MIC) values for A 16686a'1 against common Gram-negative pathogens like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa are not extensively reported in the available research, the general consensus points towards a lack of clinically relevant efficacy. nih.govresearchgate.netijbcp.com The primary mechanism of action for glycopeptide antibiotics involves the inhibition of cell wall synthesis, a target that is less accessible in Gram-negative bacteria due to their protective outer membrane. nih.govdoseme-rx.com Therefore, A 16686a'1 is not considered a therapeutic option for infections caused by these organisms.

Activity Profiling Against Multi-Drug Resistant (MDR) Bacterial Strains

A significant attribute of this compound is its effectiveness against multi-drug resistant (MDR) Gram-positive bacteria. nih.gov Crucially, studies have demonstrated a lack of cross-resistance between A 16686a'1 and other clinically utilized antibiotics. nih.govnih.gov This suggests that its mechanism of action is distinct from that of other antibiotic classes, making it a potentially valuable agent in combating resistant infections.

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) has posed a significant challenge to global health. nih.govnih.gov While direct studies on A 16686a'1 against specific strains of MRSA and VRE are limited in the provided search results, its potent activity against Staphylococcus aureus and Enterococcus faecalis in general, combined with its unique resistance profile, indicates its potential in this area. nih.gov The development of new antibiotics with novel mechanisms is a critical strategy in addressing the pandemic of antimicrobial resistance (AMR). nih.gov

Synergistic and Antagonistic Antimicrobial Interactions with Concomitant Agents

The combination of antibiotics is a therapeutic strategy employed to enhance efficacy, broaden the antimicrobial spectrum, and prevent the emergence of resistance. nih.gov The interactions between different antibiotics can be synergistic (the combined effect is greater than the sum of their individual effects), antagonistic (the effect of one drug is diminished by the other), or additive. nih.govnih.gov

While specific studies detailing the synergistic or antagonistic interactions of this compound with other antimicrobial agents are not extensively covered in the provided search results, general principles of antibiotic combination therapy can be considered. For instance, combining a bactericidal agent with a bacteriostatic one can sometimes lead to antagonism, as the bactericidal drug may require active cell division to be effective, which is inhibited by the bacteriostatic agent. nih.govnih.gov

Given that A 16686a'1 is a bactericidal glycopeptide, its combination with other bactericidal agents that have different mechanisms of action could potentially lead to synergistic effects against certain pathogens. nih.gov For example, combinations of different classes of antibiotics, such as glycopeptides with aminoglycosides or beta-lactams, have been explored to overcome resistance and enhance bactericidal activity. nih.govopenmicrobiologyjournal.com However, without specific in vitro testing of A 16686a'1 in combination with other drugs, any potential interactions remain theoretical. Further research is necessary to determine the synergistic or antagonistic profile of this compound with other antimicrobial agents. nih.gov

Structure Activity Relationships Sar and Rational Chemical Modifications of Antibiotic a 16686a 1

Identification and Characterization of Pharmacophoric Elements within Antibiotic A-16686A'1

Antibiotic A-16686A'1, like other glycopeptides, possesses a complex architecture comprising several key pharmacophoric elements that are essential for its biological activity. These can be broadly categorized into the heptapeptide (B1575542) aglycone core, the sugar moieties, and the lipid tail.

Heptapeptide Aglycone Core: This rigid, cross-linked peptide backbone is the foundational structure responsible for the primary mechanism of action. It forms a specific binding pocket that recognizes and complexes with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors in the bacterial cell wall. nih.gov This interaction sterically hinders the transglycosylation and transpeptidation steps of cell wall biosynthesis, ultimately leading to bacterial cell death. The specific arrangement of amino acids and the conformational rigidity of this core are critical for high-affinity binding to the target.

Strategic Synthesis of Novel Analogues and Derivatives

The natural scaffold of Antibiotic A-16686A'1 provides a template for the rational design and synthesis of new, more effective lipoglycopeptides. Chemical modifications have been strategically employed to produce compounds with more potent antimicrobial activity. nih.gov

A primary strategy in modifying A-16686A'1 involves the targeted derivatization of its free carboxyl group. This position has proven to be a versatile handle for introducing various functionalities. The most successful and clinically relevant modification is the amidation of this carboxyl group to produce dalbavancin (B606935).

While the primary focus has been on derivatization at the carboxyl group, research in the broader glycopeptide field explores the impact of isosteric and bioisosteric replacements within the molecule. This involves substituting specific atoms or groups with others that have similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. For A-16686A'1 and its class, this could involve modifications to:

The Peptide Backbone: Altering specific amino acids in the heptapeptide core, though synthetically challenging, could modulate the shape of the binding pocket and its affinity for variant peptidoglycan termini (e.g., D-Ala-D-Lac in vancomycin-resistant strains).

The Sugar Moieties: Modifying or replacing the existing sugar residues could influence solubility, cell penetration, and interaction with the cell wall.

Correlation Between Structural Modifications and Changes in Antimicrobial Potency

The chemical modifications made to the A-16686A'1 scaffold have a direct and measurable impact on antimicrobial potency. The transformation of A-16686A'1 into dalbavancin is a prime example of how a single, targeted derivatization can lead to a significant enhancement in activity.

Dalbavancin consistently demonstrates superior in vitro activity against a wide range of Gram-positive pathogens when compared to its precursor and other glycopeptides like vancomycin (B549263) and teicoplanin. nih.govnih.gov For instance, against methicillin-resistant Staphylococcus aureus (MRSA), dalbavancin exhibits significantly lower minimum inhibitory concentrations (MIC).

Table 1: Comparative In Vitro Activity (MIC) of Dalbavancin and Other Glycopeptides Against MRSA

| Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Dalbavancin | 0.06 | 0.06 |

| Vancomycin | 1 | 2 |

| Teicoplanin | 0.5 | 4 |

This table presents a summary of data from various in vitro studies. Actual values may vary slightly between studies. Source: Data compiled from literature. nih.gov

The enhanced potency of dalbavancin, conferred by the addition of the dimethylaminopropylamide group, is attributed to several factors. This modification increases the positive charge of the molecule, likely improving its binding to the D-Ala-D-Ala target through additional electrostatic interactions. Furthermore, this modification, in concert with the lipid tail, enhances the molecule's ability to dimerize and anchor to the bacterial membrane, leading to a more efficient inhibition of cell wall synthesis. nih.gov

Influence of Chemical Modifications on Target Binding Affinity and Specificity

The primary mechanism of action for A-16686A'1 and its derivatives is the inhibition of bacterial cell wall synthesis by binding to the C-terminal D-alanyl-D-alanine of peptidoglycan precursors. nih.gov Chemical modifications directly influence the affinity and specificity of this binding.

The amidation of the carboxyl group in A-16686A'1 to create dalbavancin enhances its binding affinity for the D-Ala-D-Ala target. This improved affinity is a result of the newly introduced amide group providing an additional interaction point within the binding pocket.

Crucially, the lipophilic side chain of A-16686A'1, which is retained in dalbavancin, confers a unique dual mechanism of action. Beyond just binding to the peptidoglycan precursor, the lipid tail anchors the molecule to the bacterial cytoplasmic membrane. nih.gov This anchoring serves two purposes:

Increased Local Concentration: It concentrates the antibiotic at the site of peptidoglycan synthesis, making the inhibition more efficient.

Therefore, the combination of the core peptide's binding pocket, the potency-enhancing amide modification, and the membrane-anchoring lipid tail results in a molecule with superior target binding and inhibitory activity.

Application of Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for understanding the structure-activity relationships of complex molecules like A-16686A'1 and its derivatives. These approaches provide insights into the molecular interactions that govern antibiotic activity.

Molecular docking studies can be used to model the binding of A-16686A'1 and its analogues to the D-Ala-D-Ala target. These simulations help to:

Visualize Binding Modes: They can predict the precise orientation of the antibiotic within the binding site of the peptidoglycan precursor.

Identify Key Interactions: Computational models can highlight the specific hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the antibiotic-target complex. For instance, docking can illustrate how the dimethylaminopropylamide group of dalbavancin forms an additional salt bridge with the carboxylate of the D-Ala-D-Ala terminus, explaining its increased affinity.

Predict Binding Affinities: By calculating the free energy of binding, these models can help to rank potential new derivatives and prioritize their synthesis.

Furthermore, molecular dynamics simulations can be employed to study the influence of the lipid tail on membrane anchoring and dimerization. These simulations can model how the antibiotic inserts into a lipid bilayer and how two antibiotic molecules interact with each other in this environment. libretexts.org This provides a dynamic view of the processes that are crucial for the enhanced activity of this class of lipoglycopeptides. By combining computational predictions with experimental data, researchers can accelerate the rational design of new, even more potent antibiotics based on the A-16686A'1 scaffold.

Biosynthesis of Antibiotic a 16686a 1

Identification and Characterization of the Biosynthetic Gene Cluster

The genetic blueprint for the production of the ramoplanin (B549286) complex, including A 16686a'1, is located within a single, large biosynthetic gene cluster (BGC). mdpi.comgoogle.com This BGC, designated 'ramo', was isolated from the genomic DNA of Actinoplanes sp. ATCC 33076. google.com The contiguous sequence spans 88,421 base pairs and was found to contain 33 distinct open reading frames (ORFs). google.com

Bioinformatic analysis of these ORFs revealed the genetic basis for the antibiotic's complex structure, identifying genes that encode the core non-ribosomal peptide synthetases (NRPSs), enzymes responsible for synthesizing unusual amino acid precursors, tailoring enzymes that modify the peptide core, as well as regulatory and resistance proteins. mdpi.comgoogle.com The 'ramo' BGC is a quintessential example of a microbial assembly line for a complex natural product.

Table 1: Selected Open Reading Frames (ORFs) in the Ramoplanin (A-16686) Biosynthetic Gene Cluster and Their Putative Functions

| ORF | Putative Function | Homology/Notes |

| ORF 4 | Prephenate dehydrogenase | Involved in the biosynthesis of 4-hydroxyphenylglycine (HPG). google.com |

| ORF 5 | Pathway-specific transcriptional regulator (PSR) | StrR-like regulator (ramo5), likely activates transcription of biosynthetic genes. mdpi.comnih.gov |

| ORF 6 | Aminotransferase | Catalyzes the final step in HPG biosynthesis. google.com |

| ORF 12 | Non-ribosomal peptide synthetase (NRPS) | Part of the NRPS assembly line for the peptide core. nih.gov |

| ORF 13 | Non-ribosomal peptide synthetase (NRPS) | Contains multiple modules for amino acid incorporation. google.com |

| ORF 14 | Non-ribosomal peptide synthetase (NRPS) | A large, multi-modular NRPS responsible for a significant portion of the peptide backbone. google.com |

| ORF 17 | Non-ribosomal peptide synthetase (NRPS) | The final NRPS module in the assembly line. nih.gov |

| ORF 20 | Halogenase | Responsible for the chlorination of the terminal HPG residue. nih.gov |

| ORF 21 | Response regulator | Part of a two-component signal transduction system (with ORF 22), likely involved in environmental sensing. google.com |

| ORF 22 | Sensor kinase | Part of a two-component signal transduction system (with ORF 21). google.com |

| ORF 28 | Chorismate mutase | Catalyzes the first committed step in HPG biosynthesis from chorismate. mdpi.comgoogle.com |

| ORF 29 | Glycosyltransferase | Involved in the mannosylation of the peptide core. mdpi.comnih.gov |

This table is based on data from the referenced patent and review articles and represents a selection of the 33 identified ORFs. mdpi.comgoogle.comnih.govnih.gov

Elucidation of Key Enzymatic Steps and Intermediate Compounds in the Biosynthetic Pathway

The biosynthesis of antibiotic A 16686a'1 is a non-ribosomal process, meaning it does not occur on ribosomes but is instead carried out by a series of large, multi-functional enzymes.

Peptide Core Assembly: The 17-amino acid peptide backbone is assembled by the sequential action of four large non-ribosomal peptide synthetases (NRPSs), encoded by ram12, ram13, ram14, and ram17. nih.gov These enzymes act as an assembly line, where each module is responsible for recognizing, activating, and incorporating a specific amino acid. A notable feature of the ramoplanin NRPS is the presence of dual-function condensation/epimerization (C/E) domains, which catalyze both peptide bond formation and the conversion of L-amino acids to their D-isomers, a common feature in non-ribosomal peptides. mdpi.com The first NRPS module is also proposed to function iteratively, incorporating two asparagine residues. mdpi.com

Biosynthesis of Non-Proteinogenic Amino Acids: The structure of A 16686a'1 contains several unusual amino acids, most notably multiple residues of 4-hydroxyphenylglycine (HPG). The biosynthetic pathway for HPG is encoded within the 'ramo' cluster. It begins with the conversion of chorismate, an intermediate from the shikimate pathway, to prephenate by a chorismate mutase (ORF 28). mdpi.comgoogle.com Prephenate is then converted to 4-hydroxyphenylpyruvate by a prephenate dehydrogenase (ORF 4). google.com The final step is a transamination reaction catalyzed by an aminotransferase (ORF 6) to yield L-HPG. google.com

Tailoring Reactions: After the peptide core is assembled, it undergoes several modifications by "tailoring" enzymes.

Chlorination: A halogenase (ORF 20) is responsible for the monochlorination of the terminal HPG residue, forming 3-chloro-4-hydroxyphenylglycine. nih.gov

Glycosylation: The A' factors of the A-16686 complex, including A 16686a'1, are characterized by the attachment of a single D-mannose sugar. mdpi.com This glycosylation is catalyzed by a glycosyltransferase (ORF 29) that attaches the sugar to the hydroxyl group of the 11th amino acid (an HPG residue). mdpi.comnih.gov

Lipidation: An unsaturated fatty acid side chain is attached to the N-terminal amino acid of the peptide core. The enzymes responsible for generating this lipid moiety are also encoded within the BGC, including putative dehydrogenases (ORFs 24 and 25) that may create the double bonds in the fatty acid chain. google.com

Analysis of the Genetic Regulation of this compound Production

The production of A 16686a'1 is tightly regulated to coordinate its synthesis with the growth phase of the producing organism. The 'ramo' BGC contains several genes predicted to be involved in this regulation.

A key regulatory element is ramo5, which encodes a pathway-specific transcriptional regulator (PSR) of the Streptomyces antibiotic regulatory protein (SARP) family, specifically a StrR-like regulator. mdpi.comnih.gov These proteins typically act as transcriptional activators, binding to promoter regions within the BGC to switch on the expression of the biosynthetic genes. nih.gov

Additionally, the cluster contains ORFs 21 and 22, which show homology to two-component signal transduction systems. google.com ORF 22 is predicted to be a membrane-bound sensor kinase that detects specific environmental or cellular signals, while ORF 21 is a response regulator that, upon activation by the sensor kinase, modulates gene expression. google.com This system likely allows the cell to control antibiotic production in response to factors such as nutrient availability or cell density. google.com While the heterologous expression of ramo5 in other antibiotic producers did not lead to enhanced production, it highlights the specificity of these regulatory systems. nih.gov

Strategies for Strain Engineering and Optimization for Enhanced Biosynthesis

Genetic and metabolic engineering strategies have been successfully applied to the Actinoplanes producer strain to modify the structure of the antibiotic and potentially enhance its biosynthesis. researchgate.netnih.gov These efforts provide a framework for future optimization of A 16686a'1 production.

Analogue Production: Targeted gene inactivation has been a powerful tool. For instance, inactivating the glycosyltransferase gene (ram29) resulted in the production of the ramoplanin aglycone (the non-glycosylated form). nih.gov Similarly, knocking out the halogenase gene (ram20) led to the production of a deschloro-ramoplanin analogue. nih.govplos.org These studies demonstrate the feasibility of manipulating the biosynthetic pathway to create novel derivatives.

Gene Expression Systems: Standardized genetic tools have been adapted for use in Actinoplanes sp. The φC31-based integrative vector pSET152, which allows for the stable integration of genes into the bacterial chromosome, has been used to express genes of interest in the ramoplanin producer. mdpi.com

Biotechnological Considerations for Fermentation and Production

The large-scale production of this compound relies on submerged fermentation of Actinoplanes ramoplaninifer ATCC 33076. nih.gov The optimization of fermentation parameters is critical for maximizing yield and ensuring process reproducibility. editverse.com

Medium Composition: The composition of the growth medium significantly influences antibiotic production. Studies have shown that the type and concentration of carbon and nitrogen sources are crucial. For instance, the production of the ramoplanin complex is influenced by the presence of specific amino acids like leucine (B10760876) and valine. jst.go.jp Research has also demonstrated that replacing soybean meal with certain animal-derived protein meals can improve the yield of ramoplanin A2, the major component of the complex. jst.go.jp

Fermentation Parameters: Key physical and chemical parameters must be carefully controlled during fermentation. These include pH, temperature, dissolved oxygen levels, and agitation speed. editverse.comccsenet.org Statistical methods, such as Plackett-Burman design and response surface methodology (RSM), are powerful tools for systematically optimizing these conditions to enhance antibiotic production. ijpsonline.comnih.gov

Yield and Downstream Processing: Under standard laboratory conditions, the concentration of ramoplanin A2 in the fermentation broth of the wild-type strain is approximately 500 µg/ml. plos.org Following fermentation, the antibiotic complex is extracted from the broth and purified. The initial steps often involve adjusting the pH of the broth to facilitate extraction with an organic solvent, followed by chromatographic purification to separate the different factors of the complex, including A 16686a'1. nih.gov

Mechanisms of Bacterial Resistance to Antibiotic a 16686a 1

Target Site Alterations Leading to Reduced Affinity

The most clinically significant form of resistance to glycopeptide antibiotics is the modification of their molecular target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors essential for bacterial cell wall synthesis. frontiersin.orgnih.gov This alteration prevents the antibiotic from binding, thereby allowing cell wall construction to proceed uninhibited.

In some cases, particularly in the development of intermediate-level resistance in Staphylococcus aureus (VISA phenotype), resistance arises from mutations in regulatory genes. For instance, mutations in the two-component regulatory system walKR (also known as vraSR) are frequently observed in strains with reduced susceptibility to glycopeptides like dalbavancin (B606935). nih.govoup.com These mutations don't alter the primary target's sequence directly but lead to a cascade of downstream effects, including a notable thickening of the bacterial cell wall. europa.euscispace.com This thickened wall, containing an abundance of D-Ala-D-Ala residues, acts as a "sponge," trapping the antibiotic molecules before they can reach their site of action at the cytoplasmic membrane, thus conferring resistance. oup.com

| Gene/System | Function | Effect of Mutation on Resistance | Associated Phenotype |

| walKR (vraSR) | Two-component system regulating cell wall metabolism | Upregulates cell wall synthesis, leading to thickening | Vancomycin-Intermediate S. aureus (VISA), Dalbavancin-nonsusceptible |

| Cell Wall Structure | Physical barrier | Increased peptidoglycan layers trap antibiotic molecules | VISA |

This table summarizes key mutational pathways leading to target site-related resistance.

The most potent and widespread mechanism of glycopeptide resistance involves the acquisition of entire gene clusters, most notably the van operons. frontiersin.orgnih.gov These gene sets are often carried on mobile genetic elements like transposons, facilitating their spread between bacteria. nih.gov The enzymes encoded by these operons work together to replace the antibiotic's target. They synthesize alternative peptidoglycan precursors, primarily by substituting the terminal D-Ala with either D-lactate (D-Lac) or D-serine (D-Ser). mdpi.comfrontiersin.org This substitution, from D-Ala-D-Ala to D-Ala-D-Lac, reduces the binding affinity of vancomycin (B549263) by a factor of 1,000. frontiersin.org

Several van genotypes have been identified, each conferring a different spectrum and level of resistance.

| Genotype | Target Precursor | Key Enzymes | Resistance Level |

| VanA | D-Ala-D-Lac | VanH (Dehydrogenase), VanA (Ligase), VanX (Dipeptidase) | High-level to vancomycin and teicoplanin |

| VanB | D-Ala-D-Lac | VanH (Dehydrogenase), VanB (Ligase), VanX (Dipeptidase) | Variable to vancomycin, susceptible to teicoplanin |

| VanC | D-Ala-D-Ser | VanC (Ligase), VanXYc (D,D-carboxypeptidase) | Low-level to vancomycin, susceptible to teicoplanin |

This interactive table details the primary acquired enzyme systems that modify the antibiotic target.

Efflux Pump Mediated Resistance Mechanisms

Efflux pumps are transmembrane proteins that actively transport toxic substances, including antibiotics, out of the bacterial cell. nih.govmicropspbgmu.ru While they are a primary mechanism of resistance for many antibiotic classes, their role in resistance to large glycopeptide molecules like A 16686a'1 in Gram-positive bacteria is considered minor compared to target site modification. mdpi.comdergipark.org.tr

Gram-negative bacteria are intrinsically resistant to most glycopeptides because their outer membrane is largely impermeable to these large molecules, and they possess robust efflux systems like the AcrAB-TolC pump. europa.eumdpi.com In Gram-positive pathogens such as S. aureus and Enterococcus species, efflux pumps contribute to general multidrug resistance and can cause a slight increase in the minimum inhibitory concentration (MIC) of glycopeptides. mdpi.comdergipark.org.tr However, they are not the primary drivers of high-level clinical resistance. Overexpression of these pumps can contribute to reduced susceptibility but typically in conjunction with other mechanisms like cell wall thickening. mdpi.com

Characterization of Specific Efflux Systems Affecting Antibiotic A 16686a'1

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide array of toxic compounds, including antibiotics like this compound, from the cell. nih.govfrontiersin.org This action lowers the intracellular concentration of the antibiotic, preventing it from reaching its target and exerting its effect. microbialcell.comjksus.org Several families of efflux pumps contribute to multidrug resistance (MDR) in bacteria. micropspbgmu.rumdpi.com

In the context of glycopeptide resistance, which includes resistance to this compound, efflux pumps of the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS) are of particular importance, especially in Gram-positive bacteria. microbialcell.comembopress.org For instance, in Staphylococcus aureus, the NorA efflux pump, a member of the MFS family, is known to contribute to low-level glycopeptide resistance. microbialcell.com While not directly targeting glycopeptides as their primary substrates, the overexpression of these pumps can lead to a general reduction in susceptibility.

In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, plays a significant role in intrinsic and acquired resistance to a broad spectrum of antibiotics. micropspbgmu.runih.gov While Gram-negative bacteria are generally intrinsically resistant to large glycopeptides like this compound due to their outer membrane, the overexpression of RND pumps can further enhance resistance should the antibiotic gain entry into the periplasm. spandidos-publications.comnih.gov

The following table summarizes key efflux pump systems implicated in resistance to glycopeptide antibiotics, which are relevant to understanding resistance to this compound.

| Efflux Pump Family | Specific Pump Example | Organism(s) | Substrate(s) Including Glycopeptides (by class) |

| Major Facilitator Superfamily (MFS) | NorA, NorB, NorC | Staphylococcus aureus | Fluoroquinolones, biocides, low-level glycopeptides |

| ATP-Binding Cassette (ABC) | MsrA, EfrAB | Enterococcus faecium | Macrolides, glycopeptides (e.g., teicoplanin) |

| Resistance-Nodulation-Division (RND) | AcrAB-TolC | Escherichia coli, Salmonella spp. | Tetracyclines, fluoroquinolones, chloramphenicol, bile salts |

Regulatory Mechanisms Governing Efflux Pump Expression

The expression of efflux pumps is a tightly controlled process, often governed by complex regulatory networks that respond to environmental cues, including the presence of antibiotics. microbialcell.comjksus.org These networks typically involve two-component systems (TCS) and transcriptional regulators. mdpi.com

Two-component systems, which consist of a sensor kinase and a response regulator, are crucial for sensing environmental stimuli and modulating gene expression accordingly. mdpi.com For example, the VraRS two-component system in S. aureus is a key regulator of the cell wall stress response and has been shown to be involved in resistance to cell wall-active antibiotics, including glycopeptides. spandidos-publications.com Upregulation of the VraRS system can lead to increased expression of genes that contribute to cell wall thickening and potentially the expression of efflux pumps.

Transcriptional regulators, such as the MgrA in S. aureus, can act as both activators and repressors of efflux pump gene expression. microbialcell.com MgrA positively regulates the expression of the norA gene while negatively regulating the expression of norB and norC. microbialcell.com This differential regulation allows the bacterium to fine-tune its resistance profile in response to different antimicrobial challenges. microbialcell.com The presence of a glycopeptide like this compound can trigger these regulatory systems, leading to the overexpression of efflux pumps and consequently, reduced susceptibility. microbialcell.comjksus.org

| Regulatory System | Effector(s) | Regulated Efflux Pump(s) | Effect on Expression |

| VraRS (TCS) | Cell wall stress (e.g., from glycopeptides) | Multiple cell wall synthesis genes | Upregulation |

| MgrA (Transcriptional Regulator) | Various stressors | NorA, NorB, NorC | Positive (NorA), Negative (NorB, NorC) |

| EmrR (Transcriptional Regulator) | Various stressors | EmrAB | Repression |

| TetR family (Transcriptional Regulators) | Tetracyclines | tetA, tetB, tetG | Repression |

Reduced Permeability of the Bacterial Cell Envelope

A fundamental mechanism of antibiotic resistance is to prevent the antibiotic from reaching its target within the bacterial cell. nih.govnih.gov This is often achieved by reducing the permeability of the bacterial cell envelope, which includes the outer membrane and the cell wall. nih.govnih.gov

Alterations in Outer Membrane Porins

In Gram-negative bacteria, the outer membrane serves as a formidable barrier to many antibiotics, including large hydrophilic molecules like glycopeptides. frontiersin.orgnih.gov The passage of such molecules across the outer membrane is primarily mediated by protein channels known as porins. mdpi.comnih.gov

Alterations in the number or function of these porins can significantly reduce the influx of antibiotics, leading to resistance. frontiersin.orgmdpi.comnih.gov For instance, the loss or downregulation of major porins like OmpF and OmpC in E. coli has been associated with decreased susceptibility to various antibiotics. frontiersin.orgnih.govnih.govmdpi.com While glycopeptides are generally too large to pass through these porins efficiently, any structural changes in the porins that further restrict their channel size or alter their charge can enhance this barrier effect. mdpi.comnih.gov

| Porin | Organism(s) | Function | Impact of Alteration on Resistance |

| OmpF | Escherichia coli | General diffusion channel for hydrophilic molecules | Downregulation leads to resistance to various antibiotics. |

| OmpC | Escherichia coli | General diffusion channel, smaller pore than OmpF | Downregulation contributes to resistance, often in conjunction with OmpF loss. |

| OmpA | Escherichia coli, Acinetobacter baumannii | Structural integrity, non-specific slow porin | Mutations can affect membrane stability and permeability. |

Changes in Lipopolysaccharide Composition

The lipopolysaccharide (LPS) layer is a major component of the outer membrane of Gram-negative bacteria and plays a crucial role in the intrinsic resistance to many antibiotics. nih.govnih.gov The highly charged and tightly packed nature of LPS molecules creates a barrier that is impermeable to large and hydrophobic compounds. nih.gov

| LPS Modification | Regulatory System | Effect on LPS Structure | Consequence for Resistance |

| Addition of L-Ara4N | PmrAB, PhoPQ | Increased positive charge of lipid A | Increased resistance to cationic peptides (e.g., polymyxins). |

| Addition of pEtN | PmrAB, PhoPQ | Neutralization of lipid A phosphate (B84403) groups | Increased resistance to cationic peptides. |

| Core oligosaccharide truncation | Various mutations | Incomplete LPS molecule | Increased susceptibility to large hydrophilic antibiotics. |

Development of Bypass Mechanisms and Metabolic Diversions

A highly effective resistance strategy is to alter the cellular target of the antibiotic, rendering the drug ineffective. frontiersin.orgfrontiersin.org For glycopeptides like this compound, the target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. patsnap.com

The most well-characterized bypass mechanism is the alteration of this target. nih.govmdpi.com In vancomycin-resistant enterococci (VRE), a set of resistance genes, typically located on a transposon, re-engineers the peptidoglycan synthesis pathway. wikipedia.org The vanH gene encodes a dehydrogenase that converts pyruvate (B1213749) to D-lactate. nih.gov The vanA or vanB gene encodes a ligase that synthesizes the D-alanyl-D-lactate (D-Ala-D-Lac) dipeptide. nih.gov This modified dipeptide is then incorporated into the peptidoglycan precursor instead of D-Ala-D-Ala. mdpi.com Glycopeptide antibiotics have a significantly lower binding affinity for D-Ala-D-Lac, thus allowing cell wall synthesis to proceed uninhibited. mdpi.comwikipedia.org A similar mechanism involving the substitution with D-alanyl-D-serine (D-Ala-D-Ser) also confers resistance. mdpi.comwikipedia.org

Genetic Basis of Resistance Acquisition and Dissemination (e.g., Horizontal Gene Transfer, Mobile Genetic Elements)

The rapid spread of antibiotic resistance is largely facilitated by the transfer of resistance genes between bacteria through a process called horizontal gene transfer (HGT). reactgroup.orglakeforest.edunih.gov This is in contrast to vertical gene transfer, where genetic material is passed from a parent cell to its offspring. HGT allows for the rapid dissemination of resistance determinants, even between different bacterial species. reactgroup.orglakeforest.edufrontiersin.org

The primary mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. reactgroup.orglakeforest.edu

Transformation: The uptake of naked DNA from the environment. reactgroup.orglakeforest.edu

Transduction: The transfer of bacterial DNA by bacteriophages (viruses that infect bacteria). reactgroup.orglakeforest.edu

Mobile genetic elements (MGEs) are key players in HGT. frontiersin.orgnih.govnih.govfrontiersin.org These are segments of DNA that can move within a genome or be transferred between bacteria. nih.govfrontiersin.org Important MGEs include:

Plasmids: Extrachromosomal circular DNA molecules that can replicate independently and often carry resistance genes. frontiersin.orgnih.gov

Transposons: "Jumping genes" that can move from one location in the genome to another, or to a plasmid. frontiersin.orgnih.gov The vanA and vanB operons, which confer high-level glycopeptide resistance, are often located on transposons such as Tn1546. nih.gov

Integrons: Genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes. nih.gov

The acquisition of MGEs carrying resistance genes, such as the van gene clusters for glycopeptide resistance, is a major driver of the emergence and spread of resistance to antibiotics like this compound in clinical settings. frontiersin.orgnih.govnih.gov

Strategies to Combat and Circumvent Resistance to Antibiotic a 16686a 1

Development of Resistance-Modifying Agents

Resistance-modifying agents (RMAs) are compounds that have little to no intrinsic antimicrobial activity but can restore the susceptibility of resistant bacteria to a particular antibiotic. For Antibiotic A 16686a'1, the focus is on agents that can counteract the two primary mechanisms of resistance: the active efflux of the drug and modifications of its cellular target.

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular target at a sufficient concentration. While target site modification is the most prominent form of resistance to glycopeptide-like antibiotics, efflux pumps, particularly ATP-binding cassette (ABC) transporters, have been identified as contributors to resistance in Gram-positive pathogens like vancomycin-resistant Enterococcus faecium (VRE). neutecpharma.comnih.gov Inhibition of these pumps is a viable strategy to restore the intracellular concentration and efficacy of this compound.

Research into efflux pump inhibitors (EPIs) has identified several compounds that could potentially be used in combination with A 16686a'1. These inhibitors typically work by competitively binding to the efflux pump or disrupting the energy source required for transport. journalmrji.com Although much of the research has focused on Gram-negative bacteria, the principles are applicable to Gram-positive pathogens. For instance, ABC transporters identified in VRE are considered potential targets for antibody-based therapy, a novel approach to inhibiting this resistance mechanism. neutecpharma.comnih.gov

| EPI Class/Compound | Target Pump Family | Proposed Mechanism of Action |

| Phenylalanine-arginine β-naphthylamide (PAβN) | Resistance-Nodulation-Division (RND) | Competitive inhibitor; blocks the substrate binding site of the pump. biorxiv.org |

| Pyridopyrimidine derivatives (e.g., D13-9001) | RND (e.g., MexAB-OprM) | Binds to a specific site on the efflux pump, inhibiting antibiotic transport. nih.gov |

| Natural Polyphenols (e.g., Epigallocatechin gallate) | ABC (e.g., NorA) | Binds to the efflux transporter, potentially at multiple sites, to inhibit substrate efflux. nih.gov |

| Antibody Therapy | ABC Transporters in VRE | Binds to immunodominant ABC transporters, blocking their function. nih.gov |

This table presents examples of efflux pump inhibitors and their mechanisms. While not all have been specifically tested with this compound, they represent classes of molecules being investigated to combat efflux-mediated resistance.

The primary mechanism of high-level resistance to classic glycopeptides like vancomycin (B549263) involves the enzymatic alteration of the antibiotic's target. This is orchestrated by genes within the van operon, which replace the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors with D-Alanyl-D-Lactate (D-Ala-D-Lac). nih.govnih.gov This substitution dramatically reduces the binding affinity of the antibiotic. Although this compound binds to Lipid II at a different site (the pyrophosphate moiety), cross-resistance can emerge through mechanisms like cell wall thickening. neutecpharma.comnih.gov Modulating the pathways that lead to target site alteration is a key strategy to overcome this resistance.

Several approaches are being explored to disrupt the D-Ala-D-Lac resistance pathway:

Inhibition of Key Enzymes: The VanA ligase is the critical enzyme that synthesizes the D-Ala-D-Lac depsipeptide. Phosphinate and phosphonate (B1237965) dipeptide analogs have been developed as reversible inhibitors that compete with the natural D-Ala substrate, thereby preventing the formation of the resistance-conferring precursor. nih.gov

Substrate-Based Inhibition: Studies have shown that providing an excess of D-Alanine can act as a substrate inhibitor for the VanA ligase, promoting the formation of the susceptible D-Ala-D-Ala dipeptide. nih.govasm.org This strategy is significantly more effective when combined with an inhibitor of the VanX enzyme, a D,D-dipeptidase that normally eliminates any newly formed D-Ala-D-Ala, thus re-sensitizing resistant strains to vancomycin. nih.gov

Novel Synthetic Modulators: A novel synthetic compound, HSD 03-21, derived from a hydroxybenzylidene–indolinone backbone, has been shown to completely resensitize VRE to vancomycin in vitro. researchgate.net When used in combination, it reduced the minimum inhibitory concentration (MIC) of vancomycin against VRE from 256 µg/mL to 0.5 µg/mL, indicating a powerful modulatory effect on the resistance mechanism. researchgate.net

| Modulator Type | Target | Mechanism of Action |

| Phosphinate/Phosphonate Analogs | VanA Ligase | Competitive inhibition of D-Ala binding, preventing D-Ala-D-Lac synthesis. nih.gov |

| Exogenous D-Alanine | VanA Ligase | Acts as a substrate inhibitor, favoring the synthesis of susceptible D-Ala-D-Ala precursors. nih.govasm.org |

| VanX Inhibitors | VanX D,D-dipeptidase | Prevents the hydrolysis of D-Ala-D-Ala, synergizing with D-Alanine to restore susceptibility. nih.gov |

| HSD 03-21 | Vancomycin Resistance Pathway | Reverses resistance, likely by interfering with the production or utilization of D-Ala-D-Lac precursors. researchgate.net |

This table summarizes agents designed to modulate target site resistance, primarily in the context of the well-understood VanA-type mechanism.

Rational Design of Combination Therapies Involving this compound

Combining antibiotics with different mechanisms of action is a well-established strategy to enhance efficacy, prevent the emergence of resistance, and achieve synergistic killing of pathogens. For this compound, a particularly promising combination is with β-lactam antibiotics.

Numerous in vitro studies have demonstrated synergy between glycopeptides and various β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). nih.gov The rationale for this synergy is multifaceted. One proposed mechanism is that β-lactams, by inhibiting penicillin-binding proteins (PBPs), can alter cell wall architecture and metabolism in a way that enhances the accessibility or binding of the glycopeptide to its Lipid II target. Another hypothesis suggests a "see-saw" effect, where the genetic changes that confer reduced susceptibility to glycopeptides (e.g., thickened cell wall) can lead to increased susceptibility to β-lactams. nih.gov This combination may shorten the duration of bacteremia compared to monotherapy. nih.gov

| Combination Agent | Rationale for Combination with this compound | Expected Outcome |

| β-Lactams (e.g., Nafcillin, Ceftaroline) | Complementary inhibition of cell wall synthesis; β-lactams inhibit transpeptidation via PBPs, while A 16686a'1 inhibits transglycosylation via Lipid II sequestration. Potential "see-saw" effect on susceptibility. | Synergistic bactericidal activity against resistant staphylococci; potential to shorten treatment duration. |

| Daptomycin (B549167) | Different mechanisms targeting the cell envelope; daptomycin disrupts the cell membrane, while A 16686a'1 inhibits cell wall synthesis. | Potential for enhanced and more rapid bactericidal activity against difficult-to-treat Gram-positive infections. uspharmacist.com |

| Linezolid (B1675486) | Inhibition of different essential cellular processes; linezolid inhibits protein synthesis, while A 16686a'1 inhibits cell wall synthesis. | Broadened coverage and potential to reduce the emergence of resistance through dual-target inhibition. |

This table outlines potential combination therapies for this compound based on established synergistic interactions observed with other glycopeptides.

Synthesis of Novel Derivatives with Enhanced Resistance Profiles

Chemical modification of the core structure of this compound is a key strategy for developing next-generation agents with improved potency, an expanded spectrum of activity, and the ability to overcome established resistance mechanisms. This approach has been highly successful for other glycopeptides, leading to the development of lipoglycopeptides like oritavancin, telavancin, and dalbavancin (B606935). nih.govmdpi.com

Key synthetic strategies include:

Peripheral Modifications: Adding lipophilic side chains to the molecule can enhance its association with the bacterial cell membrane, increasing its local concentration near the site of action. This modification can also confer a secondary mechanism of action, such as membrane disruption, which helps to kill bacteria even if the primary target is altered. mdpi.com

Core Structure Re-engineering: For glycopeptides that bind D-Ala-D-Ala, the central binding pocket has been synthetically modified to accommodate the D-Ala-D-Lac terminus found in resistant strains. This involves changing the hydrogen-bonding network to restore affinity for the modified target. mdpi.com

Addition of Alternative Effector Moieties: Attaching moieties like chlorobiphenyl groups can create derivatives that gain a new mechanism of action, such as the direct inhibition of the transglycosylase enzyme. pnas.org This allows the antibiotic to bypass resistance that relies on altering the Lipid II substrate.

| Modification Strategy | Purpose | Example Outcome |

| Addition of Lipophilic Chains | Increase membrane anchoring, add membrane disruption activity. | Creation of lipoglycopeptides (e.g., oritavancin) with potent activity against VRE and VISA. nih.gov |

| Modification of the Binding Pocket | Restore binding affinity to altered D-Ala-D-Lac precursors. | Derivatives that overcome VanA-mediated resistance by accommodating the modified target. mdpi.com |

| Attachment of Chlorobiphenyl Groups | Confer a secondary mechanism of action (direct transglycosylase inhibition). | Derivatives active against vanA-resistant strains by inhibiting the enzyme directly, rather than binding the substrate. pnas.org |

| Dimerization | Increase avidity for the bacterial cell surface and target. | Covalently linked dimers with potent activity against VRE. |

This table details synthetic strategies applied to glycopeptides to enhance their activity against resistant bacteria.

Exploration of Adjuvant Therapies

Adjuvant therapies involve the co-administration of a non-antibiotic compound that enhances the efficacy of the antibiotic. Unlike RMAs, which directly target a specific resistance mechanism, adjuvants can work through a variety of indirect mechanisms.

A significant limitation of this compound is its intrinsic inactivity against Gram-negative bacteria, which possess a protective outer membrane that prevents the large antibiotic molecule from reaching its target in the periplasm. A promising adjuvant strategy is the use of outer membrane permeabilizers. Lipopeptides and other cationic molecules can disrupt the integrity of the lipopolysaccharide (LPS) layer of the outer membrane, creating pores that allow the glycopeptide to enter. explorationpub.comexplorationpub.com This approach could dramatically expand the spectrum of activity for A 16686a'1, making it effective against challenging multidrug-resistant Gram-negative pathogens.

| Adjuvant Class | Mechanism of Action | Therapeutic Goal |

| Outer Membrane Permeabilizers (e.g., Lipopeptides, Peptidomimetics) | Disrupt the lipopolysaccharide (LPS) layer of Gram-negative bacteria. | Expand the spectrum of this compound to include Gram-negative pathogens. explorationpub.comexplorationpub.com |

| Virulence Factor Inhibitors | Interfere with bacterial processes like toxin production or biofilm formation. | Weaken the pathogen and increase its susceptibility to antibiotic killing and host immune clearance. |

| Metabolic Inhibitors | Disrupt key bacterial metabolic pathways, increasing oxidative stress or depleting energy. | Potentiate the bactericidal activity of the primary antibiotic. |

This table describes adjuvant strategies that could be explored to enhance or expand the therapeutic utility of this compound.

Preclinical Pharmacodynamic and Efficacy Studies of Antibiotic a 16686a 1

In Vitro Time-Kill Kinetics and Post-Antibiotic Effects

The in vitro activity of this glycopeptide antibiotic has been extensively evaluated to understand its bactericidal or bacteriostatic nature and the duration of its suppressive effects after exposure.

Time-kill kinetic studies are crucial for assessing the rate at which an antimicrobial agent kills a bacterial population. For this glycopeptide, studies have shown it exhibits time-dependent bactericidal activity. researchgate.net Against various strains of Staphylococcus aureus, including methicillin-susceptible (S. aureus), methicillin-resistant (S. aureus) (MRSA), and vancomycin-intermediate S. aureus (VISA), the antibiotic demonstrated a significant reduction in bacterial counts over time. oup.com

In one study, at concentrations of 3, 15, and 21 mg/L, the antibiotic produced a rapid and sustained bactericidal effect against vancomycin-susceptible S. aureus strains, with clearance from the in vitro system observed between 48 and 96 hours. oup.com Against a VISA strain, higher concentrations of 15 and 21 mg/L were required to achieve clearance by 96 to 144 hours. oup.com The killing kinetics indicated a non-concentration-dependent effect within the therapeutic range for susceptible strains. oup.com

The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent. This glycopeptide exhibits a significant PAE, which contributes to its long-dosing interval. While specific PAE duration values from single-exposure studies are not extensively detailed in the provided context, the prolonged antibacterial effect observed in in vitro pharmacokinetic/pharmacodynamic (PK/PD) models, even after concentrations fall below the minimum inhibitory concentration (MIC), is indicative of a substantial PAE. oup.com

**Table 1: In Vitro Time-Kill Kinetics of the Glycopeptide Antibiotic against *Staphylococcus aureus***

| Bacterial Strain | Antibiotic Concentration (mg/L) | Time to 99.9% Kill (Bactericidal Effect) | Reference |

|---|---|---|---|

| Vancomycin-Susceptible S. aureus (VSSA) | 3 | 72 - 168 hours | oup.com |

| Vancomycin-Susceptible S. aureus (VSSA) | 15 | 48 - 96 hours | oup.com |

| Vancomycin-Susceptible S. aureus (VSSA) | 21 | 48 - 96 hours | oup.com |

| Vancomycin-Intermediate S. aureus (VISA) | 15 | 144 hours | oup.com |

| Vancomycin-Intermediate S. aureus (VISA) | 21 | 96 hours | oup.com |

Evaluation of In Vivo Efficacy in Relevant Animal Models of Infection

Animal models of infection are critical for evaluating the in vivo efficacy of an antibiotic before it proceeds to clinical trials.

Murine Models of Systemic Bacterial Infections

While the provided information does not detail specific murine models of systemic bacterial infections, the established pharmacokinetic/pharmacodynamic targets are derived from nonclinical models, which often include murine infection models. fda.gov These models are instrumental in determining the dose-response relationship and the magnitude of the PD index required for efficacy. The successful translation of these nonclinical targets to clinical use suggests the robustness of the underlying animal model data.

Localized Bacterial Infection Models

The efficacy of this antibiotic has been demonstrated in various localized infection models. For instance, in a rabbit model of osteomyelitis, the antibiotic achieved significant bone concentrations, leading to effective treatment of the infection. nih.gov Similarly, its use in treating acute bacterial skin and skin structure infections (ABSSSI) in clinical settings is supported by preclinical models that demonstrate its excellent penetration into skin and soft tissues. drugbank.comnih.govmdpi.com

Determination of Key Pharmacodynamic Indices (e.g., AUC/MIC, Cmax/MIC)

Pharmacodynamic (PD) indices are ratios that correlate the antibiotic concentration with its microbiological activity. For this glycopeptide, the key PD index associated with its efficacy is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). nih.govnih.gov

Studies have established that a 24-hour fAUC/MIC of at least 27.1 is associated with bacterial stasis for Staphylococcus aureus infections. nih.gov To achieve a 2-log reduction in bacterial counts, a higher AUC/MIC ratio is required. oup.com For instance, in an in vitro PK/PD model, a bacteriostatic effect at 24 hours was associated with an AUC/MIC of 36, while a 2-log reduction required an AUC/MIC of 214. oup.com Over more extended periods, such as 240 hours, the AUC/MIC required for a bacteriostatic effect was 100, and for a 2-log reduction, it was 331. oup.com

The long half-life of the antibiotic ensures that the fAUC/MIC target is achieved and maintained over a prolonged period, allowing for infrequent dosing. nih.govnih.gov Population pharmacokinetic modeling has confirmed that standard dosing regimens achieve the target fAUC/MIC for a high percentage of subjects against susceptible pathogens. nih.gov

**Table 2: Pharmacodynamic Indices of the Glycopeptide Antibiotic against *Staphylococcus aureus***

| Pharmacodynamic Endpoint | Time Point | Required AUC/MIC | Reference |

|---|---|---|---|

| Bacteriostatic Effect | 24 hours | 36 | oup.com |

| Bacteriostatic Effect | 120 hours | 55 | oup.com |

| Bacteriostatic Effect | 240 hours | 100 | oup.com |

| 2-log Reduction | 24 hours | 214 | oup.com |

| 2-log Reduction | 120 hours | 195 | oup.com |

| 2-log Reduction | 240 hours | 331 | oup.com |

Future Perspectives and Concluding Research Directions for Antibiotic a 16686a 1

Exploration of New Chemical Space for Structural Derivatization

The inherent structure of glycopeptide antibiotics (GPAs) like A 16686a'1 offers numerous opportunities for chemical modification to address the challenge of microbial resistance. nih.govresearchgate.net Future research will focus on expanding the chemical diversity of this antibiotic through several key strategies. cornell.edu

Key Derivatization Strategies for Glycopeptide Antibiotics

| Strategy | Description | Potential Benefits |

| Glycosylation | Modification or addition of sugar moieties to the glycopeptide core. This is a well-studied mechanism for tailoring GPAs. acs.org | Can improve solubility, stability, and biological activity. acs.orgmdpi.com |

| Halogenation | Introduction of halogen atoms, most commonly chlorine, onto the antibiotic scaffold. acs.org | A prevalent modification in various glycopeptide variants that can influence activity. acs.org |

| Acylation | Addition of acyl groups to the core structure. | Can enhance membrane attachment and antibacterial potency. mdpi.com |

| Alkylation and Aminomethylation | As seen in the synthesis of second-generation GPAs like telavancin, these modifications introduce hydrophobic tails. nih.gov | Can lead to enhanced activity against resistant strains. nih.gov |

| Sulfation | Addition of sulfate (B86663) groups, a less common but intriguing modification. asm.org | While some studies show decreased activity, sulfation can impact dimerization and reduce the induction of resistance genes. asm.org |

| Chemoenzymatic Synthesis | Combining chemical synthesis with enzymatic processes to create novel derivatives. nih.govcornell.edu | Allows for precise modifications that are challenging to achieve through purely chemical or biological methods. nih.gov |

These derivatization approaches, individually or in combination, can lead to the development of new analogues of antibiotic A 16686a'1 with improved properties to combat resistant pathogens. nih.gov

Development of Advanced Drug Delivery Systems

The effectiveness of this compound can be significantly enhanced through the development of advanced drug delivery systems (DDS). These systems aim to improve the pharmacokinetic and pharmacodynamic profiles of antimicrobial peptides, overcoming limitations such as susceptibility to degradation and potential toxicity. nih.gov

Nanoencapsulation technologies, in particular, offer a promising avenue. mdpi.com Systems like liposomes and niosomes can protect the antibiotic from enzymatic degradation in the gastrointestinal tract, facilitate its transport across mucosal barriers, and enable targeted delivery to the site of infection. mdpi.comfrontiersin.org

Advanced Drug Delivery Systems for Peptide Antibiotics

| Delivery System | Description | Advantages |

| Lipid Nanoparticles (e.g., Liposomes) | Vesicles composed of lipid bilayers that can encapsulate hydrophilic or lipophilic drugs. | Protects against degradation, improves bioavailability, and can be targeted to specific tissues. nih.govfrontiersin.org |

| Polymeric Nanoparticles | Solid colloidal particles made from natural or synthetic polymers. | Offers controlled release, protection from degradation, and enhanced stability. nih.gov |

| Niosomes | Vesicles formed from the self-assembly of non-ionic surfactants in an aqueous phase. | Similar to liposomes but with potentially greater stability and lower cost. They can enhance drug penetration and offer sustained release. mdpi.comfrontiersin.org |

| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water or biological fluids. | Provide sustained local delivery and can be designed to respond to environmental stimuli. nih.gov |

Research into these delivery systems for this compound could lead to formulations with improved therapeutic outcomes and reduced side effects. researchgate.net

Understanding the Ecological Impact of this compound